molecular formula C6H5F3N2O B1359119 2-Amino-6-(trifluoromethyl)pyridin-3-ol CAS No. 1227515-04-9

2-Amino-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1359119
CAS No.: 1227515-04-9
M. Wt: 178.11 g/mol
InChI Key: RXKUMWBWJIMTPO-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O It is a derivative of pyridine, featuring an amino group (-NH2) at the second position and a trifluoromethyl group (-CF3) at the sixth position, along with a hydroxyl group (-OH) at the third position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-6-(trifluoromethyl)pyridine as the starting material.

  • Oxidation Reaction: The amino group at the second position is oxidized to introduce the hydroxyl group at the third position. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

  • Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-80°C, with the pH maintained around 7-8 to ensure the selective formation of the hydroxyl group.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, and the reaction is allowed to proceed for a specific duration.

  • Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Scale-Up: The process is scaled up to produce larger quantities, ensuring that the reaction conditions are optimized for efficiency and yield.

Types of Reactions:

  • Oxidation: As mentioned earlier, the amino group can be oxidized to form the hydroxyl group.

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents.

  • Reduction Reactions: The compound can also undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other mild oxidizing agents.

  • Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Oxidation Products: this compound.

  • Substitution Products: Various halogenated derivatives.

  • Reduction Products: Reduced forms of the compound, depending on the specific conditions used.

Biochemical Analysis

Biochemical Properties

2-Amino-6-(trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some involving direct binding to the active site of the enzyme, while others may involve allosteric modulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. Understanding the metabolic pathways affected by this compound is essential for elucidating its broader biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms of action.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

  • 2-Amino-6-(trifluoromethyl)pyridine: Lacks the hydroxyl group present in 2-Amino-6-(trifluoromethyl)pyridin-3-ol.

  • 4-Amino-2-(trifluoromethyl)pyridine: Different position of the amino group.

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUMWBWJIMTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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